molecular formula C13H12N2O2 B13538406 Methyl 4-(4-pyridinylamino)benzoate

Methyl 4-(4-pyridinylamino)benzoate

Cat. No.: B13538406
M. Wt: 228.25 g/mol
InChI Key: XGTXQRZATYTPEA-UHFFFAOYSA-N
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Description

Methyl 4-[(pyridin-4-yl)amino]benzoate is an organic compound that features a benzoate ester linked to a pyridine ring via an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(pyridin-4-yl)amino]benzoate typically involves the reaction of 4-aminopyridine with methyl 4-aminobenzoate under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(pyridin-4-yl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-[(pyridin-4-yl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(pyridin-4-yl)amino]benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(pyridin-4-yl)amino]benzoate is unique due to its combination of a benzoate ester and a pyridine ring, providing a versatile scaffold for further functionalization and diverse applications in various fields.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 4-(pyridin-4-ylamino)benzoate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-2-4-11(5-3-10)15-12-6-8-14-9-7-12/h2-9H,1H3,(H,14,15)

InChI Key

XGTXQRZATYTPEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=CC=NC=C2

Origin of Product

United States

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